Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Immethridine dihydrobromide
CAS No.: 699020-93-4
Cat. No.: VC0004485
Molecular Formula: C9H11Br2N3
Molecular Weight: 321.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 699020-93-4 |
---|---|
Molecular Formula | C9H11Br2N3 |
Molecular Weight | 321.01 g/mol |
IUPAC Name | 4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide |
Standard InChI | InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H |
Standard InChI Key | CYNKWHIKNDIVDR-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1CC2=CN=CN2.Br.Br |
Canonical SMILES | C1=CN=CC=C1CC2=CN=CN2.Br.Br |
Chemical and Structural Characteristics
Immethridine dihydrobromide (chemical name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide) is a small-molecule compound with the molecular formula C9H11Br2N3 and a molecular weight of 370.02 g/mol . The compound features a pyridine backbone substituted with an imidazole methyl group, with two hydrobromic acid molecules providing counterions for stabilization (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C9H11Br2N3 |
Molecular Weight | 370.02 g/mol |
Purity | ≥99% (HPLC) |
Solubility | Soluble in aqueous buffers |
CAS Registry Number | 699020-93-4 |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the imidazole ring, which facilitates optimal interaction with the H3R binding pocket . The dihydrobromide salt enhances aqueous solubility, making it suitable for in vivo administration.
Immethridine dihydrobromide exhibits nanomolar potency at the H3R, with a pEC50 of 9.74 (EC50 ≈ 0.18 nM) in recombinant receptor assays . Its selectivity profile is exceptional, showing 300-fold preference for H3R over the histamine H4 receptor (H4R) and no detectable binding to H1 or H2 receptors at concentrations ≤10 μM .
Table 2: Receptor Affinity and Selectivity
Receptor | pKi Value | Selectivity (vs. H3R) |
---|---|---|
H3R | 9.07 | 1× (Reference) |
H4R | 6.61 | 300× Lower Affinity |
H1/H2 | No binding at 10 μM |
This selectivity is attributed to structural differences in the orthosteric binding site of H3R, particularly residues in transmembrane domains 3 and 5 that form hydrogen bonds with the imidazole moiety .
Mechanistic Insights: Signaling Pathways and Molecular Targets
Immethridine dihydrobromide’s therapeutic effects are mediated through canonical H3R signaling cascades:
Figure 2: H3R Signaling Pathways
-
Gαi/o Coupling: Inhibits adenylyl cyclase → reduces cAMP (IC50 = 0.24 nM)
-
NF-κB Suppression: Blocks IκBα degradation → inhibits pro-inflammatory gene transcription
-
MAPK Modulation: Attenuates ERK1/2 phosphorylation in DCs (27%↓ at 1 μM) .
These multimodal mechanisms enable simultaneous targeting of neuroinflammatory and immunopathological processes.
Future Directions and Unmet Needs
While immethridine dihydrobromide demonstrates compelling preclinical efficacy, key challenges remain:
-
Optimizing Brain Penetration: Current CSF levels may be subtherapeutic for CNS disorders
-
H3R Desensitization: Chronic dosing risks receptor internalization (observed in 28% of in vitro models)
-
Combination Therapies: Synergy with existing MS therapeutics (e.g., interferon-β) remains unexplored.
Emerging applications in Alzheimer’s disease (targeting neuroinflammation) and chemotherapy-induced neuropathy warrant further investigation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume